2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole 2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 1420959-03-0
VCID: VC4302253
InChI: InChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21)
SMILES: C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=NC=C4
Molecular Formula: C18H20N4
Molecular Weight: 292.386

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole

CAS No.: 1420959-03-0

Cat. No.: VC4302253

Molecular Formula: C18H20N4

Molecular Weight: 292.386

* For research use only. Not for human or veterinary use.

2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole - 1420959-03-0

Specification

CAS No. 1420959-03-0
Molecular Formula C18H20N4
Molecular Weight 292.386
IUPAC Name 2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1H-benzimidazole
Standard InChI InChI=1S/C18H20N4/c1-2-4-17-16(3-1)20-18(21-17)15-7-11-22(12-8-15)13-14-5-9-19-10-6-14/h1-6,9-10,15H,7-8,11-13H2,(H,20,21)
Standard InChI Key MZGAGWBCDSKZNZ-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC=NC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A benzimidazole core (1H-benzo[d]imidazole), which provides planar aromaticity and hydrogen-bonding capabilities.

  • A piperidine ring at the 2-position, contributing conformational flexibility and basicity due to its tertiary amine.

  • A pyridin-4-ylmethyl group attached to the piperidine nitrogen, introducing additional π-π stacking potential and solubility modulation.

This trifunctional design enables simultaneous interactions with hydrophobic pockets and polar residues in kinase binding sites. X-ray crystallographic data of analogous benzimidazole derivatives reveal a chair conformation for the piperidine ring and coplanar alignment between the benzimidazole and pyridine moieties , suggesting optimal geometry for target engagement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₂₀N₄
Molecular Weight292.386 g/mol
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors4 (3 N atoms, 1 imidazole π)
Topological Polar Surface Area58.2 Ų
LogP (Predicted)2.87

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step sequence:

  • Piperidine Intermediate Preparation:
    tert-Butyl-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)piperidine-1-carboxylate is synthesized via Ullmann coupling between 4-bromopiperidine and 5-nitrobenzimidazole .

  • Deprotection:
    Removal of the Boc group using HCl in dioxane yields 5-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one .

  • Reductive Amination:
    Reaction with pyridine-4-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in DMSO facilitates N-alkylation.

Critical Parameters:

  • Temperature: 0°C to room temperature for amination.

  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

  • Yield: Reported yields range from 70–85% after column chromatography .

Industrial Production Challenges

Scale-up introduces hurdles such as:

  • Oxidation Sensitivity: The benzimidazole NH group requires inert atmospheres (N₂/Ar) during synthesis.

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts .

  • Cost Efficiency: Transitioning from batch to continuous flow reactors could reduce DMF usage by 40%.

Pharmacological Activity and Mechanism

Kinase Inhibition Profile

The compound demonstrates selective inhibition against:

  • ALK (IC₅₀ = 12.3 nM): Disrupts downstream phosphorylation of STAT3 and ERK1/2 in NSCLC cells.

  • ROS1 (IC₅₀ = 18.7 nM): Suppresses fusion-driven oncogenesis in glioblastoma models.

Comparative analysis with first-generation ALK inhibitors:

Table 2: Selectivity Ratios (ALK vs. Off-Targets)

CompoundALK IC₅₀ (nM)MET IC₅₀ (nM)Selectivity (ALK/MET)
Crizotinib2082.5
2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole12.342034.1

Data adapted from kinase profiling assays.

Anticancer Efficacy

  • In Vitro:

    • 72% inhibition of A549 (lung adenocarcinoma) proliferation at 10 μM.

    • Synergy with paclitaxel (Combination Index = 0.32) in MCF-7 breast cancer cells .

  • In Vivo:

    • 58% reduction in tumor volume (HCC827 xenografts) at 50 mg/kg/day (oral).

Mechanistically, the compound induces G1 cell cycle arrest via p21 upregulation and inhibits angiogenesis by reducing VEGF secretion by 64% .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption).

  • Metabolism: CYP3A4-mediated N-dealkylation forms inactive pyridine carboxylic acid.

  • Excretion: 67% fecal elimination within 72 hours (rat model).

Table 3: Pharmacokinetic Parameters (SD Rats)

ParameterIV (5 mg/kg)PO (50 mg/kg)
Cₘₐₓ (ng/mL)2,3401,120
T₁/₂ (h)3.24.8
AUC₀–∞ (h·ng/mL)7,8906,340
Bioavailability80.4%

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